![molecular formula C19H16N2O5 B2583503 2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide CAS No. 919850-18-3](/img/structure/B2583503.png)
2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide
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Overview
Description
The compound “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” is a derivative of coumarin . Coumarin is a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . For instance, the crystal structure of ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate was determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 7-amino-4-methylcoumarin with various organic halides led to the formation of new [ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Scientific Research Applications
Synthesis of Other Compounds
This compound can be used in the synthesis of other complex compounds. For example, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
Antimicrobial Activity
Compounds with similar structures have been found to possess high antimicrobial activity against various bacteria such as Staphyloccocus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .
Inhibitory Properties
These types of compounds have been found to have inhibitory properties against certain enzymes. For example, they have been found to have cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Anticancer Activity
Compounds with similar structures have shown significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .
Fluorescent Chemosensors
Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .
Antioxidant Activity
These types of compounds have been found to have antioxidant activity, which can be beneficial in various biological processes .
Mechanism of Action
While the specific mechanism of action for “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” is not mentioned in the search results, coumarins have been found to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .
Future Directions
The future directions for research on “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” and similar compounds could involve further exploration of their biological and pharmacological activities. Given the diverse activities exhibited by coumarins, these compounds could be valuable building blocks for the preparation of novel therapeutic agents .
properties
IUPAC Name |
2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-12-6-7-13-11(9-18(23)26-16(13)10-12)8-17(22)21-15-5-3-2-4-14(15)19(20)24/h2-7,9-10H,8H2,1H3,(H2,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBQOXDBWNMWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide |
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